Cas no 30687-16-2 (2-Propenamide,N-(2-hydroxyethyl)-N-methyl-3-phenyl-)

2-Propenamide,N-(2-hydroxyethyl)-N-methyl-3-phenyl- structure
30687-16-2 structure
Product Name:2-Propenamide,N-(2-hydroxyethyl)-N-methyl-3-phenyl-
CAS No:30687-16-2
MF:C12H15NO2
MW:205.253003358841
CID:310801
PubChem ID:6303480
Update Time:2025-04-19

2-Propenamide,N-(2-hydroxyethyl)-N-methyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide,N-(2-hydroxyethyl)-N-methyl-3-phenyl-
    • (2E)-N-(2-Hydroxyethyl)-N-methyl-3-phenylacrylamide
    • 2-propenamide, N-(2-hydroxyethyl)-N-methyl-3-phenyl-, (2E)-
    • HYDROXYETHYL-N-METHYLCINNAMIDE
    • CINNAMAMIDE, N-(2-HYDROXYETHYL)-N-METHYL-
    • CHEMBL2238336
    • NSC 142214
    • NSC142214
    • 2-Propenamide, N-(2-hydroxyethyl)-N-methyl-3-phenyl-
    • 30687-16-2
    • NSC-142214
    • N-(2-Hydroxyethyl)-N-methylcinnamamide
    • Inchi: 1S/C12H15NO2/c1-13(9-10-14)12(15)8-7-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3/b8-7+
    • InChI Key: MVYSFTMDEDUZMU-BQYQJAHWSA-N
    • SMILES: OCCN(C)C(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 205.11035
  • Monoisotopic Mass: 205.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.128
  • Boiling Point: 415.6°C at 760 mmHg
  • Flash Point: 205.2°C
  • PSA: 40.54
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